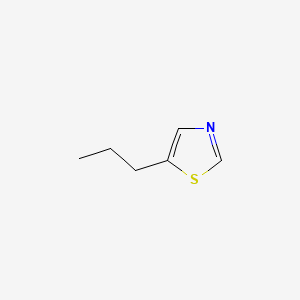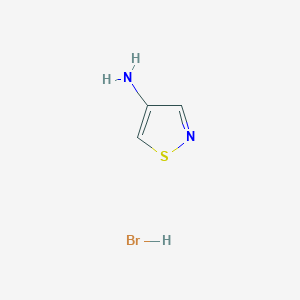
Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is a complex organic compound that belongs to the class of nitrogen mustards. These compounds are known for their cytotoxic properties and have been extensively studied for their potential applications in chemotherapy and other medical treatments. The compound’s structure includes an acetanilide core with additional functional groups that enhance its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- typically involves multiple steps, starting with the preparation of the acetanilide core. This is followed by the introduction of the bis(2-chloroethyl)amino group and the ethoxy group. Common reagents used in these reactions include acetic anhydride, aniline, and ethyl chloroformate. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives with various functional groups
科学研究应用
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell biology and cancer research.
Industry: The compound can be used in the production of specialized polymers and other materials with unique properties.
作用机制
The mechanism of action of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive intermediates that can covalently bind to DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.
相似化合物的比较
Similar Compounds
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar DNA-alkylating properties.
Melphalan: Known for its use in treating multiple myeloma and ovarian cancer.
Uniqueness
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is unique due to its specific structural modifications, which enhance its reactivity and biological activity. The presence of the ethoxy group and the acetanilide core differentiates it from other nitrogen mustards, potentially leading to different pharmacokinetics and therapeutic profiles.
属性
CAS 编号 |
101651-57-4 |
|---|---|
分子式 |
C16H24Cl2N2O2 |
分子量 |
347.3 g/mol |
IUPAC 名称 |
N-[3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C16H24Cl2N2O2/c1-3-22-16-5-4-15(19-13(2)21)12-14(16)6-9-20(10-7-17)11-8-18/h4-5,12H,3,6-11H2,1-2H3,(H,19,21) |
InChI 键 |
ZRNOPPYCTRPPCB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)CCN(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)






![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
![1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)


